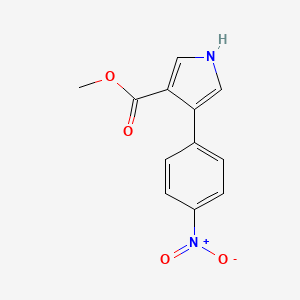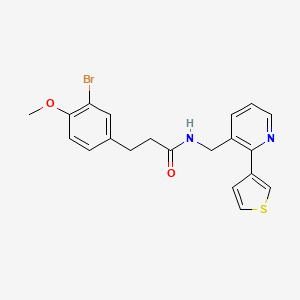![molecular formula C23H23N3O2 B2938092 4-methyl-6-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline CAS No. 2109187-90-6](/img/structure/B2938092.png)
4-methyl-6-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-6-[3-(pyridin-3-yloxy)-8-azabicyclo[321]octane-8-carbonyl]quinoline is a complex organic compound that features a quinoline core substituted with a pyridin-3-yloxy group and an 8-azabicyclo[321]octane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline typically involves multiple steps, starting from readily available precursors. One common approach involves the construction of the quinoline core followed by the introduction of the pyridin-3-yloxy group and the 8-azabicyclo[3.2.1]octane moiety. Key steps may include:
Formation of the Quinoline Core: This can be achieved through classical methods such as the Skraup synthesis or Friedländer synthesis.
Introduction of the Pyridin-3-yloxy Group: This step often involves nucleophilic substitution reactions where a pyridin-3-ol derivative reacts with an appropriate leaving group on the quinoline core.
Construction of the 8-azabicyclo[3.2.1]octane Moiety: This can be accomplished through cyclization reactions involving suitable precursors, often under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
4-methyl-6-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogenation catalysts, potentially reducing the quinoline core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridin-3-yloxy group or the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced derivatives of the compound.
科学的研究の応用
4-methyl-6-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.
Materials Science: Its structural features may be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
作用機序
The mechanism of action of 4-methyl-6-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure and may have similar biological activities.
Quinoline derivatives: Compounds with a quinoline core often exhibit diverse biological activities and can be used in various applications.
Uniqueness
4-methyl-6-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoline is unique due to its combination of a quinoline core with a pyridin-3-yloxy group and an 8-azabicyclo[3.2.1]octane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
(4-methylquinolin-6-yl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-15-8-10-25-22-7-4-16(11-21(15)22)23(27)26-17-5-6-18(26)13-20(12-17)28-19-3-2-9-24-14-19/h2-4,7-11,14,17-18,20H,5-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIVIFIJPOXEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)C(=O)N3C4CCC3CC(C4)OC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2938011.png)
![2-[[1-(1-Methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2938012.png)
![(E)-4-(1,3-dioxoisoindolin-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2938016.png)


![1-(2-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2938021.png)
![N-(4-ethylphenyl)-2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2938022.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2938023.png)

![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2938028.png)


![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/new.no-structure.jpg)
